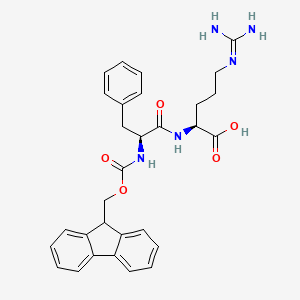

Fmoc-Phe-Arg-OH

CAS No.: 250695-64-8

Cat. No.: VC3342875

Molecular Formula: C30H33N5O5

Molecular Weight: 543.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 250695-64-8 |

|---|---|

| Molecular Formula | C30H33N5O5 |

| Molecular Weight | 543.6 g/mol |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid |

| Standard InChI | InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1 |

| Standard InChI Key | ICYSKDDWEYRSIH-UIOOFZCWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Fmoc-Phe-Arg-OH, chemically known as N-(fluorenylmethoxycarbonyl)-L-phenylalanyl-L-arginine, is a dipeptide derivative widely used in peptide synthesis and biochemical research. This compound is notable for its role in solid-phase peptide synthesis (SPPS) due to the presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which facilitates selective deprotection under mild conditions.

Applications in Peptide Synthesis

Fmoc-Phe-Arg-OH is primarily utilized in SPPS to construct peptides with specific sequences and biological functions. The Fmoc group allows stepwise elongation of peptides by protecting the amino group during reactions.

Synthesis Workflow:

-

Coupling Reaction: The compound is reacted with other amino acids using coupling agents like HBTU or HATU in solvents such as DMF or DCM .

-

Deprotection: The Fmoc group is removed using mild bases like piperidine.

-

Cleavage: The final peptide product is cleaved from the resin using trifluoroacetic acid (TFA) .

Biochemical Significance

Fmoc-Phe-Arg-OH has been employed in:

-

Biological Research: As a building block for synthetic peptides used to study protein interactions and enzymatic activities.

-

Drug Discovery: As part of therapeutic peptide development targeting diseases like cancer and metabolic disorders.

Challenges and Considerations

While Fmoc-Phe-Arg-OH is advantageous for SPPS, its synthesis and handling require careful attention:

-

Solvent Selection: Polar aprotic solvents are preferred to maintain solubility.

-

Side Reactions: The guanidine group of arginine can engage in side reactions if not properly protected during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume